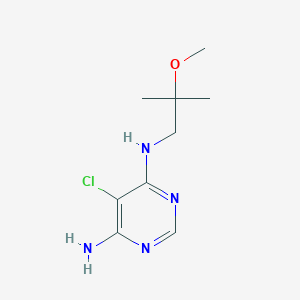![molecular formula C14H17ClN4O2 B6623736 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623736.png)
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has shown promising results in preclinical studies for the treatment of various cancers.
作用機序
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine specifically targets CDK4/6, which are enzymes that play a critical role in cell cycle progression. CDK4/6 form complexes with cyclin D1, which phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases E2F transcription factors, which promote the expression of genes involved in cell cycle progression. 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine binds to CDK4/6 and prevents their interaction with cyclin D1, thereby inhibiting the phosphorylation of Rb and the expression of genes involved in cell cycle progression.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical studies. In addition, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also shown efficacy in preclinical studies against a variety of cancer types. However, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to develop more potent and selective CDK4/6 inhibitors. Additionally, further research is needed to understand the mechanisms of resistance to 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine and to develop strategies to overcome resistance.
合成法
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine is synthesized through a multi-step process that involves the reaction of 4,6-diamino-5-chloropyrimidine with 2-(4-methoxyphenyl)ethylamine in the presence of a base. The resulting intermediate is then treated with paraformaldehyde and hydrochloric acid to form the final product.
科学的研究の応用
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential use as an anticancer agent. It has shown efficacy in preclinical studies against a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine works by inhibiting CDK4/6, which are enzymes that promote cell cycle progression. By inhibiting these enzymes, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine can prevent cancer cells from dividing and growing.
特性
IUPAC Name |
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-20-11-4-2-10(3-5-11)8-21-7-6-17-14-12(15)13(16)18-9-19-14/h2-5,9H,6-8H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGLTTFCLZXIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCNC2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B6623657.png)
![Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6623661.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)

![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)